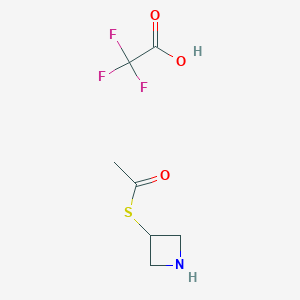
2-Azidopropane-1,3-diaminium chloride
Übersicht
Beschreibung
2-Azidopropane-1,3-diaminium chloride is a useful research compound. Its molecular formula is C3H11Cl2N5 and its molecular weight is 188.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azidopropane-1,3-diaminium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidopropane-1,3-diaminium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diazo-Transfer Reagents : 2-Azido-1,3-dimethylimidazolinium salts, closely related to 2-Azidopropane-1,3-diaminium chloride, are efficient diazo-transfer reagents for 1,3-dicarbonyl compounds. They provide high yields and easy isolation of 2-diazo-1,3-dicarbonyl compounds (Kitamura et al., 2011). These reagents are promising tools for the synthesis of 1,3-dicarbonyl compounds due to their efficiency in producing 2-diazo-1,3-dicarbonyl compounds under mild conditions (Kitamura, Tashiro, & Okauchi, 2009).
Advanced Oxidation Processes : In environmental chemistry, chloride ions, such as those in 2-Azidopropane-1,3-diaminium chloride, can impact the degradation of pollutants. For instance, high chloride concentrations can enhance the degradation of certain dyes in sulfate radical-based advanced oxidation processes, although they may inhibit the mineralization of these dyes and potentially lead to the formation of chlorinated aromatic compounds (Yuan, Ramjaun, Wang, & Liu, 2011).
Synthesis of Azidoalcohols and Azidoamines : Cerium(III) chloride and sodium azide can enable the synthesis of 1,2-azidoalcohols and 1,2-azidoamines under mild and neutral conditions. These compounds are useful in organic chemistry for various synthesis applications (Sabitha, Babu, Rajkumar, & Yadav, 2002).
Solid-State Structures and Crystallography : Compounds similar to 2-Azidopropane-1,3-diaminium chloride, like 2,2-dimethylpropane-1,3-diamine/HCl/H2O-system, have been studied for their polymorphic forms and complex crystal structures. These studies contribute to the understanding of solid-state structures in chemistry (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022).
Surfactants and Corrosion Inhibition : Gemini surfactants, which can be synthesized using compounds like 2-Azidopropane-1,3-diaminium chloride, are effective in inhibiting corrosion of metals. For example, novel gemini surfactants based on benzalkonium tetrafluoroborate have been shown to inhibit the corrosion of brass alloys in heat exchangers (Ashmawy, Said, Naguib, Yao, & Bedair, 2022).
Peptide Synthesis : In biochemistry, copper(I)-catalyzed 1,3-dipolar cycloadditions, which can involve azides like those in 2-Azidopropane-1,3-diaminium chloride, are used to produce diverse 1,4-substituted [1,2,3]-triazoles in peptide backbones and side chains. This method is significant for peptide synthesis on solid phases (Tornøe, Christensen, & Meldal, 2002).
Eigenschaften
IUPAC Name |
(3-azaniumyl-2-azidopropyl)azanium;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPKAYHDEXKCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C[NH3+])N=[N+]=[N-])[NH3+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidopropane-1,3-diaminium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride](/img/structure/B8179277.png)
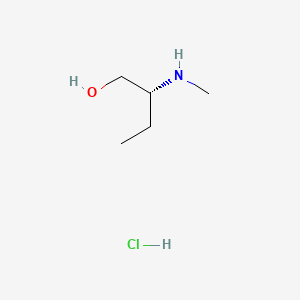
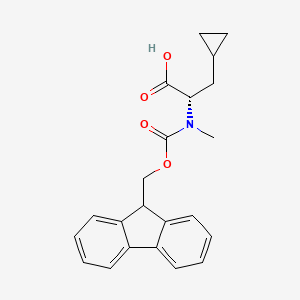
![(2S)-3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B8179298.png)
![(2S)-3-(4-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8179310.png)

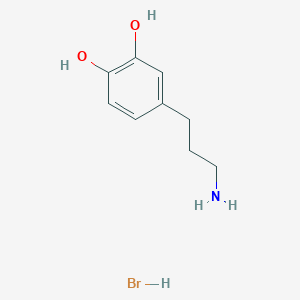
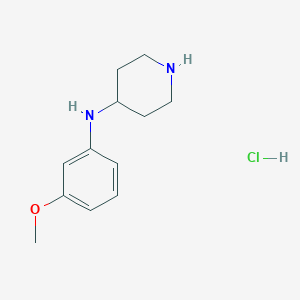
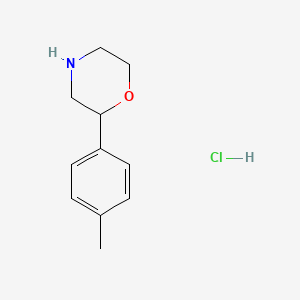


![3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol](/img/structure/B8179369.png)
